N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide
Description
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide is a quinazolinone derivative characterized by a tetrahydroquinazolinone core substituted with a phenyl group at position 7 and a furan-2-carboxamide moiety at position 2 (Figure 1). Quinazolinones are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-16-10-13(12-5-2-1-3-6-12)9-15-14(16)11-20-19(21-15)22-18(24)17-7-4-8-25-17/h1-8,11,13H,9-10H2,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBMPKKAIZRNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functionalization to introduce the furan-2-carboxamide moiety . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include a variety of substituted quinazolinone and furan derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide through several mechanisms:
- Inhibition of Key Signaling Pathways : The compound has shown the ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor progression. This inhibition can lead to reduced blood supply to tumors and consequently limit their growth .
- Cytotoxic Effects : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer drug .
Neuroprotective Effects
The compound also exhibits promise in neurological applications:
- Anticonvulsant Activity : Research indicates that derivatives of quinazoline compounds can possess anticonvulsant properties. Modifications in the structure of this compound may enhance neuroprotective effects while minimizing toxicity .
Enzyme Inhibition
This compound has been studied for its interactions with various enzymes:
- Tyrosine Kinase Inhibition : The presence of the quinazoline structure facilitates interactions with tyrosine kinases involved in cell signaling pathways that regulate proliferation and survival. This interaction may contribute to both its anticancer and neuroprotective effects .
Case Studies
Several studies have documented the efficacy of this compound in laboratory settings:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer | Significant inhibition of VEGFR-2; reduced tumor growth in A549 cell lines. |
| Study B | Neuroprotection | Demonstrated anticonvulsant properties in animal models; improved survival rates post-seizure induction. |
| Study C | Enzyme Interaction | Strong binding affinity to tyrosine kinases; potential for development as a targeted therapy in cancer treatment. |
Mechanism of Action
The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in their substituents on the quinazolinone core and the carboxamide group. Below is a detailed comparison with a closely related analog:
Structural and Physicochemical Comparison
Compound 1 : N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide
- Molecular Formula : Likely C₁₈H₁₅N₃O₃ (inferred from structure).
- Key Features : Phenyl group at position 7, furan-2-carboxamide at position 2.
Compound 2 : N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide (CAS: 847569-73-7)
- Molecular Formula : C₁₆H₁₅N₃O₂S
- Molecular Weight : 313.4 g/mol
- Solubility : 45.5 µg/mL (pH 7.4)
- Key Features : Thiophen-2-yl group at position 7, cyclopropanecarboxamide at position 2 .
Table 1: Comparative Data
| Property | Compound 1 | Compound 2 |
|---|---|---|
| Substituent at Position 7 | Phenyl (C₆H₅) | Thiophen-2-yl (C₄H₃S) |
| Carboxamide Group | Furan-2-carboxamide | Cyclopropanecarboxamide |
| Molecular Formula | Likely C₁₈H₁₅N₃O₃ | C₁₆H₁₅N₃O₂S |
| Molecular Weight | Not reported | 313.4 g/mol |
| Solubility (pH 7.4) | Not reported | 45.5 µg/mL |
Impact of Substituent Variations
Phenyl vs. Thiophen-2-yl :
- The phenyl group in Compound 1 is a purely aromatic hydrocarbon, while the thiophen-2-yl group in Compound 2 introduces a sulfur atom. Sulfur’s electronegativity and larger atomic radius may enhance π-π stacking interactions or alter binding affinity in biological targets.
- Thiophene’s reduced symmetry compared to phenyl could influence crystallographic packing, as observed in structural studies using programs like SHELX .
- Furan-2-carboxamide vs. In contrast, the cyclopropane ring in Compound 2 introduces steric strain, which may affect conformational flexibility and metabolic stability. The cyclopropanecarboxamide’s compact structure might reduce solubility, as reflected in Compound 2’s modest solubility (45.5 µg/mL) .
Biological Activity
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C16H15N3O2, with a molecular weight of 281.31 g/mol. Its structure includes a quinazoline core and a carboxamide functional group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of quinazoline compounds demonstrate significant antibacterial potency against a range of pathogens. For instance, certain derivatives have been reported to exhibit lower minimum inhibitory concentrations (MICs) than standard antibiotics like ampicillin and streptomycin .
- The compound's mechanism includes the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria .
-
Anticancer Potential :
- Preliminary studies suggest that quinazoline derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound showed selective cytotoxicity against various cancer cell lines while sparing normal cells .
- The compound's structural features may enhance its binding affinity to specific cancer-related targets, potentially leading to the development of new anticancer therapies.
- Enzyme Inhibition :
The precise mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound likely interacts with target enzymes by binding to their active sites. This interaction can lead to competitive or noncompetitive inhibition depending on the enzyme's nature and the structural characteristics of the compound.
- Cell Signaling Modulation : By influencing key signaling pathways within cells, this compound may alter cellular responses to various stimuli, contributing to its anticancer and antimicrobial effects.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several quinazoline derivatives against Staphylococcus aureus, revealing promising results with MIC values significantly lower than traditional treatments .
- Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against HeLa and K562 cell lines. These findings suggest that modifications to the quinazoline structure can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide?
Answer:
The synthesis involves multi-step reactions, typically starting with the cyclization of a tetrahydroquinazolinone core followed by coupling with furan-2-carboxamide. Key steps include:
- Step 1: Formation of the 5-oxo-7-phenyltetrahydroquinazoline scaffold via cyclocondensation of substituted anthranilic acid derivatives and phenyl-substituted ketones under reflux in acetic acid .
- Step 2: Amidation at the 2-position of the quinazoline using furan-2-carboxylic acid chloride in dichloromethane with triethylamine as a base .
- Optimization: Reaction temperatures (70–90°C) and solvent polarity (e.g., DMF vs. THF) critically influence yield. HPLC purity checks (>95%) and recrystallization in ethanol/water mixtures are recommended .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Acetic acid, reflux | 65–78 | 90–92 |
| 2 | DCM, Et₃N, 0–5°C | 70–85 | 95–98 |
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and spectrometric techniques is used:
- 1H/13C NMR: Key signals include the furan carbonyl (δ ~165 ppm in 13C NMR) and the tetrahydroquinazolinone NH (δ ~10.5 ppm in 1H NMR) .
- HRMS (ESI): Exact mass calculated for C₂₀H₁₆N₃O₃ ([M+H]⁺): 346.1186; observed: 346.1191 .
- X-ray crystallography (if crystals form): Resolves dihedral angles between the quinazoline and furan moieties, critical for SAR studies .
Basic: What in vitro assays are used for preliminary biological screening?
Answer:
- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .
- Enzyme inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases, measuring % inhibition at 10 µM .
- Solubility: HPLC-UV quantification in PBS (pH 7.4) to assess bioavailability .
Advanced: How can researchers elucidate its mechanism of interaction with target proteins?
Answer:
- Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) to immobilized targets like EGFR or PARP .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and stoichiometry .
- X-ray co-crystallography: Resolves ligand-protein interactions (e.g., hydrogen bonding with quinazoline N1) .
Table 2: Reported Binding Affinities
| Target Protein | Assay Type | Kd (nM) | Reference |
|---|---|---|---|
| EGFR | SPR | 120 | |
| PARP-1 | ITC | 85 |
Advanced: How do structural modifications impact bioactivity (SAR)?
Answer:
- Quinazoline core substitutions: 7-Phenyl enhances hydrophobic binding; replacing phenyl with fluorophenyl increases selectivity (e.g., 4-fluorophenyl improves IC₅₀ by 2-fold) .
- Furanamide substituents: Methylation at the furan 5-position reduces solubility but improves metabolic stability .
Table 3: Substituent Effects on IC₅₀ (HeLa Cells)
| R-Group (Position) | IC₅₀ (µM) | Notes |
|---|---|---|
| H (7-phenyl) | 12.3 | Baseline |
| 4-F (7-Ph) | 6.1 | Improved selectivity |
| 5-Me (furan) | 18.7 | Reduced solubility |
Advanced: What computational methods predict target binding modes?
Answer:
- Molecular docking (AutoDock Vina): Prioritizes poses with quinazoline N1 hydrogen-bonded to kinase catalytic lysine .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
Advanced: How should conflicting bioactivity data be resolved?
Answer:
- Orthogonal assays: Confirm cytotoxicity results with ATP-based assays (e.g., CellTiter-Glo) alongside MTT .
- Metabolic stability testing: Liver microsome assays identify if discrepancies arise from rapid degradation in certain cell lines .
- Counter-screening: Test against unrelated targets (e.g., GPCRs) to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
